Cas no 68867-14-1 (2-methyl-1,3-benzothiazol-5-ol)

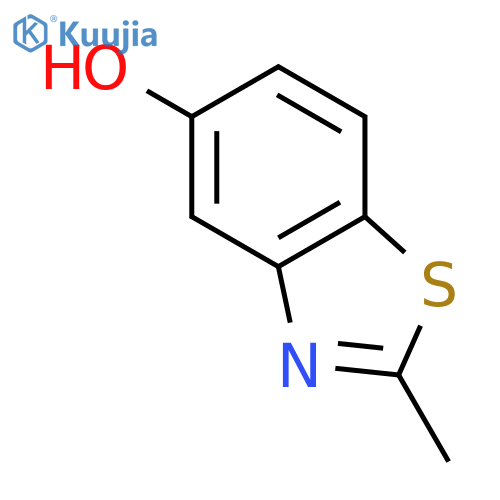

68867-14-1 structure

商品名:2-methyl-1,3-benzothiazol-5-ol

2-methyl-1,3-benzothiazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 2-Methylbenzo[d]thiazol-5-ol

- 2-Methylbenzothiazol-5-ol

- 2-Methyl-1,3-benzothiazol-5-ol

- 2-Methyl-5-benzothiazolol

- 5-Benzothiazolol,2-methyl-

- C8H7NOS

- 2-methyl-1,3-benzothiazol-5-ol(SALTDATA: FREE)

- AKOS000813761

- FT-0683914

- 2-methyl-5-hydroxybenzothiazole

- CHEMBL4534520

- 2-methyl-benzothiazol-5-ol

- VU0070516-2

- 2-methyl-1,3-benzothiazole-5-ol

- F81434

- InChI=1/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H

- SY065073

- SR-01000524514-1

- SCHEMBL282023

- Z1203159861

- 2-Methyl-5-benzothiazolol, 97%

- 68867-14-1

- 2-methyl- benzothiazol-5-ol

- SR-01000524514

- LS-04662

- MFCD00192276

- EU-0018619

- LAKVUPMDDFICNR-UHFFFAOYSA-N

- EN300-192518

- F9995-0047

- 5-Chloro-2-(2,4-dichlorophenoxy)-phenol-13C6 1-Acetate

- 5-Hydroxy-2-methylbenzothiazole

- DTXSID40351427

- 5-Chloro-2-(2,4-dichlorophenoxy)-phenol-13C6 Acetate

- STK396387

- ALBB-014676

- 5-benzothiazolol, 2-methyl-

- 2-methyl-1,3-benzothiazol-5-ol

-

- MDL: MFCD00192276

- インチ: InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3

- InChIKey: LAKVUPMDDFICNR-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(SC(C)=N2)C2=C1

計算された属性

- せいみつぶんしりょう: 165.02500

- どういたいしつりょう: 165.02483502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.365

- ゆうかいてん: 193-195 °C (lit.)

- ふってん: 313.7°C at 760 mmHg

- フラッシュポイント: 143.5°C

- 屈折率: 1.71

- PSA: 61.36000

- LogP: 2.31030

2-methyl-1,3-benzothiazol-5-ol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-methyl-1,3-benzothiazol-5-ol 税関データ

- 税関コード:29342000

2-methyl-1,3-benzothiazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B486195-10mg |

2-Methyl-1,3-benzothiazol-5-ol |

68867-14-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B486195-100mg |

2-Methyl-1,3-benzothiazol-5-ol |

68867-14-1 | 100mg |

$ 80.00 | 2022-06-07 | ||

| Life Chemicals | F9995-0047-1g |

2-methyl-1,3-benzothiazol-5-ol |

68867-14-1 | 95%+ | 1g |

$32.0 | 2023-09-05 | |

| Enamine | EN300-192518-0.1g |

2-methyl-1,3-benzothiazol-5-ol |

68867-14-1 | 96% | 0.1g |

$19.0 | 2023-09-17 | |

| Enamine | EN300-192518-0.5g |

2-methyl-1,3-benzothiazol-5-ol |

68867-14-1 | 96% | 0.5g |

$19.0 | 2023-09-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32937-1g |

2-Methylbenzothiazol-5-ol, 97% |

68867-14-1 | 97% | 1g |

¥517.00 | 2023-02-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32937-10g |

2-Methylbenzothiazol-5-ol, 97% |

68867-14-1 | 97% | 10g |

¥3399.00 | 2023-02-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 413259-1G |

2-methyl-1,3-benzothiazol-5-ol |

68867-14-1 | 97% | 1G |

286.48 | 2021-05-17 | |

| Aaron | AR005ODH-1g |

2-Methylbenzo[d]thiazol-5-ol |

68867-14-1 | 97% | 1g |

$54.00 | 2025-01-23 | |

| Enamine | EN300-192518-10.0g |

2-methyl-1,3-benzothiazol-5-ol |

68867-14-1 | 96% | 10.0g |

$131.0 | 2023-07-09 |

68867-14-1 (2-methyl-1,3-benzothiazol-5-ol) 関連製品

- 2941-69-7(5-methoxy-2-methyl-1,3-benzothiazole)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68867-14-1)2-methyl-1,3-benzothiazol-5-ol

清らかである:99%

はかる:10g

価格 ($):200.0